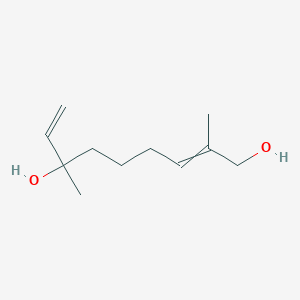
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a chlorophenyl group and a propenone moiety
Méthodes De Préparation
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: Benzimidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are being investigated for their potential use in developing new therapeutic agents.
Medicine: The compound’s potential as a pharmacophore has led to research into its use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, dyes, and catalysts. This compound’s unique structure makes it a candidate for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
1-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-2-propen-1-one can be compared with other similar benzimidazole derivatives, such as:
2-((1-Benzoyl-1H-benzimidazol-2-yl)thio)-1-(4-chlorophenyl)ethanol: This compound has a similar benzimidazole core but with different substituents, leading to variations in its chemical and biological properties.
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide: Another derivative with a benzimidazole ring, but with additional functional groups that may confer different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
36998-77-3 |
|---|---|
Formule moléculaire |
C16H11ClN2O |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
(E)-1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15(20)16-18-13-3-1-2-4-14(13)19-16/h1-10H,(H,18,19)/b10-7+ |
Clé InChI |
VLOYJJMQBUMMMP-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
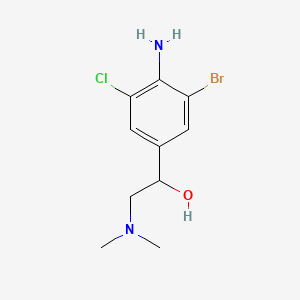
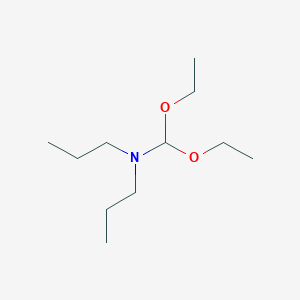
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
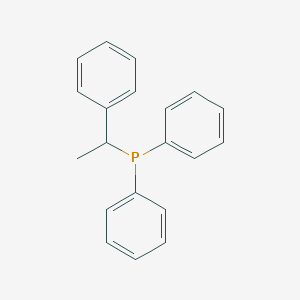

![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
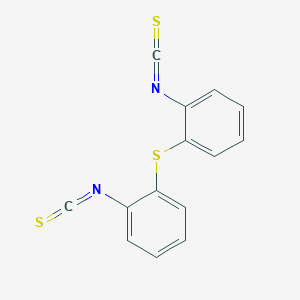
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


